4-(Aminosulfonyl)-N-Boc-L-phenylalanine
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Overview
Description
4-(Aminosulfonyl)-N-Boc-L-phenylalanine is an organic compound that belongs to the class of sulfonamides It is a derivative of phenylalanine, an essential amino acid, and contains a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonamide Formation: The protected amino acid is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminosulfonyl)-N-Boc-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Free amine.
Scientific Research Applications
4-(Aminosulfonyl)-N-Boc-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminosulfonyl)benzoic acid
- 4-(Aminosulfonyl)phenylalanine
- N-Boc-L-phenylalanine
Uniqueness
4-(Aminosulfonyl)-N-Boc-L-phenylalanine is unique due to the presence of both the sulfonamide and Boc protecting groups. This combination provides the compound with distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
84053-14-5 |
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Molecular Formula |
C14H20N2O6S |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfamoylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)(H2,15,20,21)/t11-/m0/s1 |
InChI Key |
COMNQBHSVKJFIQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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